In Human Randomised Phase III – Abarelix Achieves Significantly Faster Medical Castration than Leuprolide Acetate without Testosterone Surge
In a randomised, multicentre, open‑label phase III study in men with prostate cancer, abarelix (100 mg i.m.) produced medical castration (testosterone ≤50 ng/dL) in 24% of patients by Day 1 and 78% by Day 7, while leuprolide acetate (7.5 mg i.m.) yielded 0% castration on both days [1]. Additionally, 0% of abarelix‑treated patients experienced a testosterone surge (>10% increase) versus 82% of leuprolide‑treated patients (P<0.001) [1]. This demonstrates a clear kinetic advantage for abarelix in the speed of androgen suppression.
| Evidence Dimension | Rate of medical castration (testosterone ≤50 ng/dL) |
|---|---|
| Target Compound Data | Abarelix: 24% at Day 1; 78% at Day 7 |
| Comparator Or Baseline | Leuprolide acetate: 0% at Day 1; 0% at Day 7 |
| Quantified Difference | 24 percentage‑point absolute increase at Day 1; 78 percentage‑point increase at Day 7 |
| Conditions | Randomised phase III trial; 271 men with prostate cancer; abarelix 100 mg i.m. vs leuprolide 7.5 mg i.m. |
Why This Matters
For experiments requiring ablation of androgen signalling within days rather than weeks, abarelix acetate provides a validated, surge‑free castration window that GnRH agonists cannot match.
- [1] Mcleod D, Zinner N, Tomera K, et al. A phase 3, multicenter, open-label, randomized study of abarelix versus leuprolide acetate in men with prostate cancer. Urology. 2001;58(5):756-761. doi:10.1016/S0090-4295(01)01342-5 View Source
